5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Catalog No.
S13590329
CAS No.
M.F
C6H6BrN5S
M. Wt
260.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-tria...

Product Name

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine

IUPAC Name

5-bromo-1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

InChI

InChI=1S/C6H6BrN5S/c7-5-10-6(8)11-12(5)3-4-9-1-2-13-4/h1-2H,3H2,(H2,8,11)

InChI Key

UGRUWOZHAJBHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C(=NC(=N2)N)Br

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a complex organic compound featuring a triazole and thiazole moiety. Its molecular formula is C7H7BrN4SC_7H_7BrN_4S, with a molecular weight of approximately 239.12 g/mol. The compound exhibits a unique structure characterized by the presence of bromine, nitrogen, and sulfur atoms, which contribute to its reactivity and potential biological activity.

The thiazole ring is known for its role in various pharmacological applications, while the triazole component enhances the compound's stability and bioactivity. This combination makes 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine an interesting subject for research in medicinal chemistry.

The chemical reactivity of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic reactions: The nitrogen atoms in the triazole and thiazole rings can participate in electrophilic aromatic substitution reactions.

These reactions are critical for modifying the compound to enhance its biological activity or to explore new derivatives.

Compounds containing thiazole and triazole rings are known for a variety of biological activities. Research indicates that 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine may exhibit:

  • Antimicrobial properties: Similar compounds have shown efficacy against various bacterial and fungal strains.
  • Anticancer activity: The structural features suggest potential interactions with targets involved in cancer cell proliferation.

Studies on related compounds indicate that the presence of both thiazole and triazole rings can synergistically enhance biological efficacy.

The synthesis of 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:

  • Condensation reactions: Starting materials such as 5-bromo-thiazole and appropriate amines can be reacted under controlled conditions to form the desired product.
  • Multistep synthesis: This may involve the formation of intermediates that are subsequently transformed into the final compound through various chemical transformations.

The specific conditions (e.g., temperature, solvents) will significantly influence yield and purity.

5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemistry: Possible use as a pesticide or herbicide due to its biological activity.

Further research is required to explore these applications fully.

Interaction studies involving 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine focus on its ability to bind with biological targets such as enzymes or receptors. Preliminary findings suggest:

  • Binding affinity: The compound may interact with enzymes involved in DNA replication and repair processes.

Understanding these interactions is crucial for elucidating the mechanism of action and guiding further modifications to improve efficacy or reduce toxicity.

Several compounds share structural similarities with 5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-Bromo-indoleIndole core with bromine substitutionAntimicrobial, anticancer
Thiazolidine derivativesThiazole ring fused with other heterocyclesAntimicrobial, anti-inflammatory
Isoindoline derivativesIsoindoline coreAnticancer

The uniqueness of 5-Bromo-1-[(1,3-thiazol-2-y)methyl]-1H -1,2,4-triazol -3-amines lies in its specific combination of both thiazole and triazole functionalities that synergistically enhance its biological activity compared to other derivatives lacking one of these moieties.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.95273 g/mol

Monoisotopic Mass

258.95273 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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